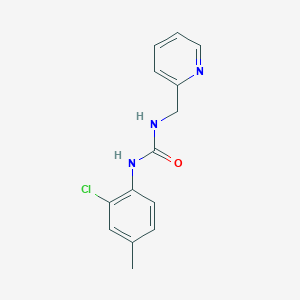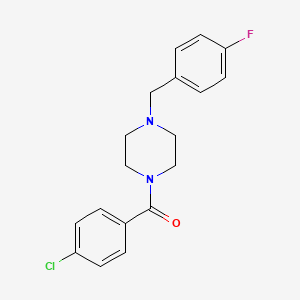![molecular formula C21H17N3O3S B4721521 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4721521.png)
6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine
Übersicht
Beschreibung
6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine, also known as FPhC, is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPhC is a member of the isoxazolo[5,4-b]pyridine family, which is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis. 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a role in cancer cell proliferation and survival. Additionally, 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has also been shown to inhibit viral replication by targeting viral enzymes and proteins involved in the viral life cycle. In addition, 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine is its broad-spectrum activity against cancer cell lines and viruses. This makes it a potential candidate for the development of new drugs that can target multiple diseases. Another advantage is its ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. However, one limitation of 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
For 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine research include the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine and its potential targets in cancer cells, viruses, and inflammatory diseases. Future research should also focus on the optimization of 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine derivatives with improved solubility and reduced toxicity. Finally, 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine should be evaluated in animal models to assess its efficacy and safety in vivo.
Wissenschaftliche Forschungsanwendungen
6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has shown potential as a lead compound for the development of new drugs. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has also demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, 6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21(24-8-11-28-12-9-24)15-13-16(17-7-4-10-26-17)22-20-18(15)19(23-27-20)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTELZHJPVJAQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4721448.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)
![7-(2,5-dimethylbenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4721467.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate](/img/structure/B4721477.png)
![7-(2-buten-1-yl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4721484.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4721492.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4721495.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide](/img/structure/B4721497.png)
![N-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinecarboxamide](/img/structure/B4721508.png)
